Cas no 1338809-64-5 (2-Morpholinemethanol,6-methoxy-,(2S,6S)-)

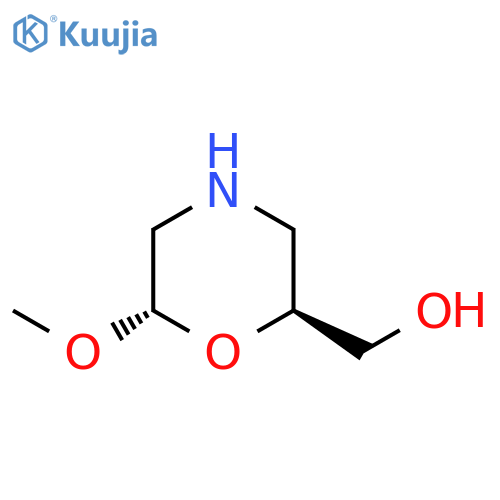

1338809-64-5 structure

商品名:2-Morpholinemethanol,6-methoxy-,(2S,6S)-

2-Morpholinemethanol,6-methoxy-,(2S,6S)- 化学的及び物理的性質

名前と識別子

-

- 2-Morpholinemethanol,6-methoxy-,(2S,6S)-

- [(2S,6S)-6-methoxymorpholin-2-yl]methanol

- EN300-5236049

- ((2S,6S)-6-Methoxymorpholin-2-yl)methanol

- 1338809-64-5

- CHEMBL1822741

-

- インチ: 1S/C6H13NO3/c1-9-6-3-7-2-5(4-8)10-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1

- InChIKey: BLCNYFFKDWCFNU-WDSKDSINSA-N

- ほほえんだ: N1C[C@@H](OC)O[C@H](CO)C1

計算された属性

- せいみつぶんしりょう: 147.08954328g/mol

- どういたいしつりょう: 147.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 99

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 50.7Ų

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Predicted)

- ふってん: 249.1±35.0 °C(Predicted)

- 酸性度係数(pKa): 14.36±0.10(Predicted)

2-Morpholinemethanol,6-methoxy-,(2S,6S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5236049-10.0g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 10.0g |

$6450.0 | 2025-03-15 | |

| Enamine | EN300-5236049-0.5g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 0.5g |

$1440.0 | 2025-03-15 | |

| Enamine | EN300-5236049-2.5g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 2.5g |

$2940.0 | 2025-03-15 | |

| Enamine | EN300-5236049-5.0g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 5.0g |

$4349.0 | 2025-03-15 | |

| Enamine | EN300-5236049-0.05g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 0.05g |

$1261.0 | 2025-03-15 | |

| Enamine | EN300-5236049-0.25g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 0.25g |

$1381.0 | 2025-03-15 | |

| Enamine | EN300-5236049-1.0g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 1.0g |

$1500.0 | 2025-03-15 | |

| Enamine | EN300-5236049-0.1g |

[(2S,6S)-6-methoxymorpholin-2-yl]methanol |

1338809-64-5 | 95.0% | 0.1g |

$1320.0 | 2025-03-15 |

2-Morpholinemethanol,6-methoxy-,(2S,6S)- 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1338809-64-5 (2-Morpholinemethanol,6-methoxy-,(2S,6S)-) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量